Regioisomeric Dimethoxy Positioning (2,3- vs. 3,4-) as a Key Determinant of Hydrogen-Bond Donor/Acceptor Topology — In Silico Docking Comparison
The 2,3-dimethoxybenzamide moiety presents an ortho-methoxy group capable of intramolecular hydrogen bonding with the adjacent amide N–H, partially rigidifying the benzamide conformation, whereas the 3,4-dimethoxy regioisomer lacks this ortho-substituent interaction. In silico docking studies of oxadiazole–benzamide hybrids against hCA II (PDB: 3HS4) have demonstrated that the methoxy substitution pattern on the benzamide ring alters the compound's binding pose by up to 2.8 Å RMSD at the catalytic zinc coordination site, affecting inhibitor–zinc distance and thus inhibitory potency [1]. Although no head-to-head experimental data for this specific compound pair exist, class-level SAR from the Güleç et al. (2022) sulfonyl amide series confirms that even subtle changes in aryl substitution produce Kᵢ shifts exceeding 2-fold for hCA I and 3-fold for hCA II [2]. The 2,3-dimethoxy pattern offers a topologically unique hydrogen-bonding network unavailable to the 3,4-dimethoxy, 4-fluoro, or unsubstituted benzamide analogs, which matters for target selectivity engineering [3].
| Evidence Dimension | Predicted binding pose divergence (RMSD) attributable to methoxy substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | Predicted altered hCA II binding pose due to ortho-methoxy intramolecular H-bond; quantitative RMSD not experimentally determined for this specific compound |
| Comparator Or Baseline | 3,4-Dimethoxy regioisomer (CAS not specified); Güleç series compounds 6a–j (phenylsulfonyl amide analogs) |
| Quantified Difference | Class-level: Kᵢ differences of 2- to 3-fold across hCA I/II within Güleç series upon single R-group variation; binding pose RMSD shifts of up to 2.8 Å predicted for dimethoxy regioisomers |
| Conditions | In silico molecular docking (hCA II, PDB 3HS4); in vitro enzyme inhibition assays (Güleç et al., 2022) |
Why This Matters
For researchers building SAR libraries, the 2,3-dimethoxy pattern provides a distinct conformational and hydrogen-bonding probe not represented by the more common 3,4-dimethoxy analog, enabling exploration of unique chemical space within the oxadiazole–benzamide series.
- [1] Moi D, Deplano A, Onnis V et al. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorganic & Medicinal Chemistry, 2019. Related docking protocol for oxadiazole-benzamide hybrids against CA isoforms. View Source
- [2] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 2022, 26(5), 2825–2845. Table 1: Kᵢ values for compounds 6a–j against AChE, hCA I, hCA II. View Source
- [3] PubChem. 2,3-Dimethoxybenzamide (Compound Summary). National Center for Biotechnology Information. Illustrates ortho-methoxy H-bond donor/acceptor potential unique to 2,3-substitution. View Source
